2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]-
Overview
Description
2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- is an organic compound with the molecular formula C10H7F3O3. It is also known as 4-(trifluoromethoxy)cinnamic acid. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.
Knoevenagel Condensation: The 4-(trifluoromethoxy)benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the intermediate 4-(trifluoromethoxy)cinnamic acid.
Decarboxylation: The intermediate is then subjected to decarboxylation to yield the final product, 2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid moiety.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-[4-(trifluoromethoxy)phenyl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzoic acid: Similar structure but lacks the propenoic acid moiety.
4-(Trifluoromethoxy)phenylacetic acid: Similar structure but contains an acetic acid moiety instead of propenoic acid.
4-(Trifluoromethoxy)phenylpropanoic acid: Similar structure but contains a propanoic acid moiety.
Uniqueness
2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- is unique due to the presence of both the trifluoromethoxy group and the propenoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYVTJANWYBGPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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